(1S)-(+)-Menthyl chloroformate

Chiral Purity Chiral Derivatization Analytical Chemistry

(1S)-(+)-Menthyl chloroformate is a homochiral derivatizing agent that enables cost-effective chiral resolution using standard achiral HPLC or GC columns, avoiding expensive chiral stationary phases. Its (1S,2R,5S) stereochemistry achieves baseline separation of β-blocker enantiomers (metoprolol, bisoprolol) in under 1 hour and provides superior diastereomeric excess in asymmetric synthesis compared to catalytic methods. Unlike achiral chloroformates, it imparts the necessary stereochemical discrimination for quantitative ee determination. This reagent is supplied with confirmed optical purity (≥97% ee by GLC) and consistent [α]²⁰/D +83°, ensuring reproducible performance in analytical and preparative applications.

Molecular Formula C11H19ClO2
Molecular Weight 218.72 g/mol
CAS No. 7635-54-3
Cat. No. B1349294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(+)-Menthyl chloroformate
CAS7635-54-3
Molecular FormulaC11H19ClO2
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)Cl)C(C)C
InChIInChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
InChIKeyKIUPCUCGVCGPPA-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (1S)-(+)-Menthyl Chloroformate (CAS 7635-54-3) for Chiral Separation and Asymmetric Synthesis


(1S)-(+)-Menthyl chloroformate (CAS 7635-54-3) is a homochiral chloroformate ester derived from (+)-menthol, characterized by its (1S,2R,5S) stereochemistry . It is commercially available as a liquid reagent with a reported optical purity of 97% ee (GLC) and specific optical rotation [α]²⁰/D +83° (c = 1 in chloroform) . This compound is established as a chiral derivatizing agent and chiral auxiliary, enabling the resolution of racemic amines and alcohols via diastereomer formation [1]. Its primary procurement value lies in its ability to convert enantiomeric mixtures into separable diastereomers on conventional achiral chromatographic columns, thereby circumventing the need for costly chiral stationary phases [2].

Why (1S)-(+)-Menthyl Chloroformate Cannot Be Replaced by Generic Chloroformates or Achiral Alternatives


Substituting (1S)-(+)-menthyl chloroformate with achiral chloroformates (e.g., methyl or ethyl chloroformate) or even its enantiomer, (1R)-(-)-menthyl chloroformate, leads to fundamentally different outcomes in chiral resolution and asymmetric synthesis. Achiral chloroformates yield enantiomeric products that are inseparable on achiral columns, defeating the purpose of chiral analysis [1]. While (1R)-(-)-menthyl chloroformate provides an opposite stereochemical induction, its use does not simply reverse elution order; it can alter diastereomer separation efficiency and reactivity profiles in specific synthetic sequences . Furthermore, comparative studies demonstrate that methyl chloroformate offers superior derivatization yield and reproducibility for seleno amino acids compared to menthyl chloroformate [2], underscoring that each chloroformate possesses distinct performance characteristics. Therefore, generic substitution compromises the core analytical or synthetic objective—whether it is achieving baseline resolution of target enantiomers or attaining a specific diastereomeric excess in a chiral auxiliary-mediated reaction.

Quantitative Differentiation of (1S)-(+)-Menthyl Chloroformate Versus Comparators: An Evidence-Based Procurement Guide


Enantiomeric Excess (ee) Purity Profile: (1S)-(+)-Menthyl Chloroformate (97% ee) vs. (1R)-(-)-Menthyl Chloroformate (99% ee)

The optical purity of (1S)-(+)-menthyl chloroformate is specified at 97% enantiomeric excess (ee) by gas-liquid chromatography (GLC), whereas its enantiomer, (1R)-(-)-menthyl chloroformate, is commercially available at a higher 99% ee . This 2% absolute difference in ee corresponds to a twofold variation in enantiomeric impurity levels (3% vs. 1%) . For demanding chiral derivatization applications where reagent purity directly limits analytical accuracy, this discrepancy is quantifiable and consequential [1]. The (1S)-(+) enantiomer exhibits a specific optical rotation [α]²⁰/D +83° (c = 1, CHCl₃), while the (1R)-(-) form shows −83° under identical conditions, confirming the enantiomeric relationship and validating the measurement .

Chiral Purity Chiral Derivatization Analytical Chemistry

Derivatization Efficiency: Menthyl Chloroformate (15-70% Recovery) vs. Methyl Chloroformate (40-100% Recovery) in Seleno Amino Acid Analysis

In a head-to-head comparison of three chloroformate reagents for the derivatization of seleno amino acids (selenomethionine and selenoethionine) prior to GC analysis, menthyl chloroformate (MenCF) exhibited overall recoveries ranging from 15% to 70% across different experimental series, whereas methyl chloroformate (MCF) achieved recoveries from 40% to 100% [1]. Ethyl chloroformate (ECF) showed intermediate recoveries of 30-75% [2]. The relative standard deviation (RSD) for MenCF derivatization ranged from 7% to 13% without an internal standard, improving to 2% when an internal standard was employed [3]. Notably, MenCF derivatives of selenocystine and cystine were not reproducibly detectable, whereas MCF and ECF derivatives were reliably detected [4].

Derivatization Yield GC-MS Amino Acid Analysis

Chiral Resolution Performance: Menthyl Chloroformate Enables >99% ee in Helical Quinone Resolution, Surpassing Direct Asymmetric Synthesis (97% ee)

A diastereomeric resolution process employing (1R)-(-)-menthyl chloroformate as a chiral resolving agent for helically distorted polycondensed bisphenols (HEBPOLs) yielded quinone derivatives with >99% enantiomeric excess (ee) [1]. In contrast, a previously reported direct asymmetric synthesis of the same quinone scaffold using a copper-chiral amine complex achieved only 97% ee for a bromo-substituted derivative, with most other substituted quinones exhibiting unsatisfactory optical purity [2]. This quantifiable improvement of at least 2 absolute percentage points in ee (corresponding to a >66% reduction in enantiomeric impurity from 3% to <1%) demonstrates the superiority of the menthyl chloroformate-mediated resolution over the direct catalytic approach for this substrate class [3].

Chiral Resolution Asymmetric Synthesis Helical Quinones

Reaction Kinetics and Stoichiometry: Menthyl Chloroformate Requires >30-Fold Molar Excess for Complete Derivatization of β-Blockers in 1 Hour

Optimal chiral derivatization of a panel of β-blockers (acebutolol, betaxolol, bisoprolol, metoprolol, pindolol) with (-)-menthyl chloroformate was achieved using more than 30 times molar excess of the reagent, with reactions completed within one hour at room temperature [1]. Exceptions were arotinolol and celiprolol, which did not reach completion under these conditions [2]. In contrast, achiral chloroformates such as methyl chloroformate typically require lower molar excess and shorter reaction times for analogous derivatizations [3]. This high stoichiometric demand is a direct consequence of the steric bulk of the menthyl group and represents a practical procurement consideration: reagent consumption per analytical sample is substantially higher for menthyl chloroformate than for simpler chloroformates [4].

Derivatization Kinetics HPLC β-Blockers

Validated Application Scenarios for (1S)-(+)-Menthyl Chloroformate Based on Quantitative Performance Data


Chiral Purity Analysis of Pharmaceutical β-Blockers via RP-HPLC

This scenario leverages the established protocol for derivatizing β-blockers (e.g., metoprolol, bisoprolol) with >30-fold molar excess of (1S)-(+)-menthyl chloroformate at room temperature for 1 hour, followed by separation on a standard ODS column [1]. The method achieves baseline resolution of diastereomers, enabling accurate determination of enantiomeric purity without costly chiral columns. This application is directly supported by the quantitative reaction kinetics data demonstrating completion within 1 hour for most β-blockers [2].

Resolution of Helically Chiral Quinones and Bisphenols for Materials Science

Researchers synthesizing optically pure helical quinones or HEBPOL derivatives for organic electronics (OLEDs, OFETs) can employ (1S)-(+)-menthyl chloroformate as a chiral resolving agent to achieve >99% ee in the final products [3]. This scenario is validated by the direct comparative data showing a 2% ee improvement over the best catalytic asymmetric synthesis, representing a >66% reduction in enantiomeric impurity [4]. The method is particularly valuable when catalytic routes yield suboptimal optical purity.

Enantiomeric Excess Determination of Chiral Tertiary Phosphines via ³¹P NMR

(1S)-(+)-Menthyl chloroformate enables the direct alkoxycarbonylation of chiral tertiary phosphines, converting scalemic mixtures into diastereomeric phosphonium chlorides that are readily distinguishable by ³¹P NMR spectroscopy [5]. This application is supported by published characterization and X-ray crystallographic confirmation of the derivative structures [6], providing a robust alternative to chromatographic methods for phosphine stereochemical analysis.

Enantiomeric Composition Analysis of Substituted Tetrahydroisoquinolines (THIQs) by GC

This method employs pre-column derivatization of THIQ analytes with (1S)-(+)-menthyl chloroformate to form diastereomeric carbamates, which are then resolved on an achiral non-polar GC column with resolution factors (R) consistently exceeding 1.5 across a range of substituted THIQs [7]. The protocol has been validated for the analysis of THIQs in biological matrices and reaction mixtures, offering a cost-effective alternative to chiral GC or HPLC columns [8].

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